

improving 4-isopropylbenzoic acid assay purity 98% min

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Compound Focus: 4-Isopropylbenzoic Acid

CAS No.: 536-66-3

Cat. No.: S524556

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Key Physical & Chemical Properties

Understanding the fundamental properties of **4-isopropylbenzoic acid** (Cuminic acid) is crucial for developing purification protocols. Here is a summary of its key characteristics:

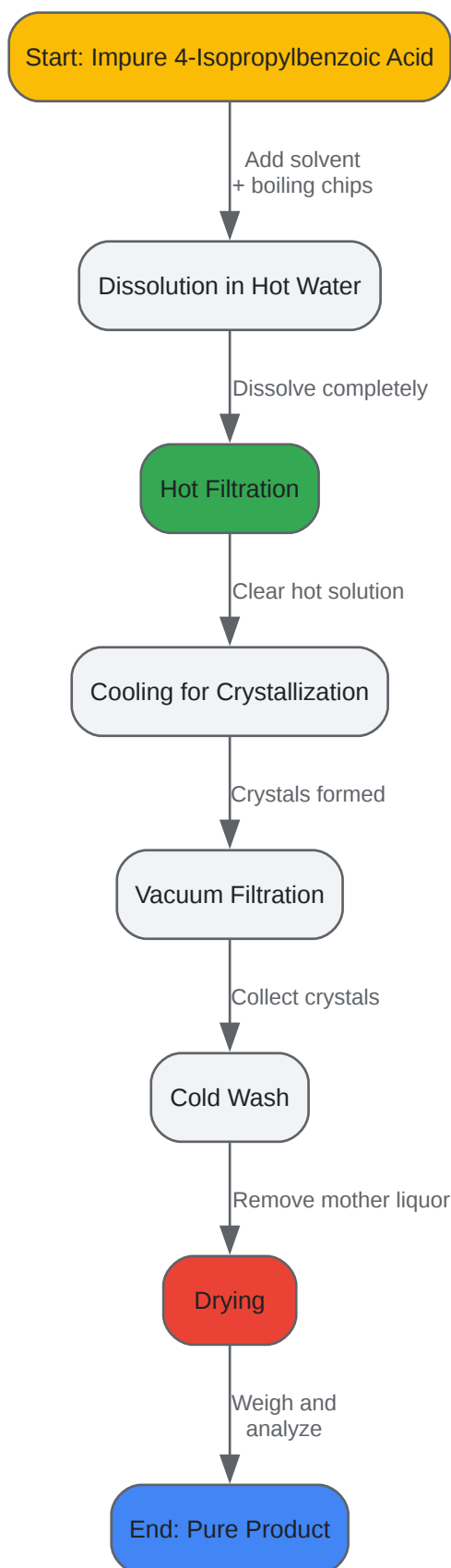
Property	Value	Reference / Source
CAS Number	536-66-3	[1] [2] [3]
Molecular Formula	$C_{10}H_{12}O_2$	[1] [2]
Molecular Weight	164.20 g/mol	[1] [2] [3]
Melting Point	117 - 120 °C	[1] [3]
Water Solubility	0.15 mg/mL (25 °C); 152 mg/L (25 °C)	[1] [3]
LogP	3.40	[1]
Primary Solubility	Soluble in DMSO and Alcohol; slightly soluble in Ether	[2] [3]

Property	Value	Reference / Source
Storage Conditions	Store at 2-8°C, argon charged; keep away from air and heat	[3]

Purification by Recrystallization

Recrystallization from hot water is a highly effective method for purifying **4-isopropylbenzoic acid**, leveraging its favorable solubility profile where solubility increases with temperature [4] [5].

Experimental Workflow Diagram The recrystallization process can be visualized as follows:



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Step-by-Step Protocol

• Dissolution

- Weigh approximately 1-2 g of impure **4-isopropylbenzoic acid** and transfer it to a 125-250 mL Erlenmeyer flask [4] [5].
- Add a **minimum amount** of hot water (around 20-30 mL per gram) and a few boiling chips to prevent bumping [4] [5].
- Heat the mixture on a hot plate to a gentle boil with continuous stirring until the solid completely dissolves. If undissolved particles remain, add hot water dropwise until dissolution is complete [4].

• Decolorization and Hot Filtration

- Remove the flask from the heat. If the solution is colored, cool it slightly and add a small spatula-tip of **activated carbon**. Continue heating and boiling for 5-10 minutes [5].
- Set up a pre-heated Büchner funnel or fluted filter paper for **hot filtration**. Quickly filter the hot solution to remove insoluble impurities or activated carbon [4] [5].

• Crystallization

- Transfer the clear filtrate to a clean beaker, cover it to prevent contamination, and allow it to cool slowly to room temperature [4]. For better yield, you can further cool the solution in an ice bath after initial crystal formation [4].
- If crystals do not form, try **scratching the inner wall** of the flask with a glass rod to provide a nucleation site [4].

• Collection and Washing

- Collect the crystals using **vacuum (suction) filtration** on a Büchner funnel [4] [5].
- Use a spatula to transfer all crystals. Wash the crystals with **two or three small portions (1-2 mL each) of ice-cold water** to remove adhered impurities and mother liquor [4] [5].

• Drying

- Allow the aspirator to run for a few minutes to air-dry the crystals. Then, transfer the filter paper and crystals to a paper towel, press them dry, and finally dry completely under an infrared lamp or in a low-temperature oven [4] [5].
- Determine the final weight and calculate the percent recovery [4].

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for precise purity assessment. Here are two validated methods:

HPLC Conditions for Analysis

Parameter	Method 1: Reversed-Phase (C18)	Method 2: Mixed-Mode (Anion-Exchange)
Column	Amaze C18 SPF, 4.6x150 mm, 3 µm [6]	Amaze HA, 3x100 mm, 3 µm [6]
Mobile Phase	30% Acetonitrile with 0.1% Trifluoroacetic acid (TFA) [6]	Gradient of ACN/Water/Ammonium Formate (pH 3.7) [6]
Flow Rate	1.0 mL/min [6]	0.6 mL/min [6]
Detection	UV @ 235 nm [6]	UV @ 235 nm [6]
Injection Volume	3 µL [6]	3 µL [6]
Sample Concentration	~0.1 mg/mL [6]	0.2 mg/mL [6]

HPLC Troubleshooting Guide

Issue	Possible Cause	Solution
Peak Tailing	- Strong interaction with residual silanols.	- Use a mobile phase additive like 0.1% TFA to suppress silanol activity [6].
Poor Resolution	- Inadequate selectivity of the mobile phase/column.	- Switch to a mixed-mode column (e.g., Amaze HA) which provides different selectivity through combined reversed-phase and ion-exchange mechanisms [6].

Issue	Possible Cause	Solution
Low Sensitivity	- Suboptimal UV detection wavelength.	- Confirm the maximum absorbance of your compound. 235 nm is a standard starting point for benzoic acid derivatives [6].

Common Problems & Solutions

This FAQ addresses specific issues researchers might encounter.

- **Q: How can I improve my recrystallization yield if I'm losing too much product?**
 - **A:** Yield loss often occurs due to high solubility in the cold solvent. Ensure you use the **minimum amount of hot solvent** required for dissolution. Adding excess solvent is a common mistake. Furthermore, slow cooling and seeding can promote the formation of larger, purer crystals that are easier to collect [4] [5].
- **Q: My product is discolored even after recrystallization. What should I do?**
 - **A:** Colored impurities are often organic pigments. A standard solution is to use a small amount of **activated carbon** during the hot filtration step. Remember to let the solution cool slightly below boiling before adding the carbon to prevent violent boiling, and then perform a hot filtration to remove it [5].
- **Q: The sample does not dissolve completely during the recrystallization process.**
 - **A:** This indicates the presence of **insoluble impurities**. You should continue with the hot filtration step; these impurities will be removed by the filter paper. Do not add excessive solvent, as this will reduce your final yield [4].
- **Q: Why is it important to use cold water for washing the crystals?**
 - **A:** Using **ice-cold water** is critical because it minimizes the dissolution of your purified product during the washing process. Using warm or room-temperature water would significantly redissolve your crystals, leading to a low yield [4].

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